Methyl 4-bromopentanoate

Physicochemical property differentiation Distillation purification Vapour pressure comparison

Methyl 4-bromopentanoate (CAS 75411-76-6) is a bifunctional C5 alkyl bromide and methyl ester that occupies a distinct niche among bromopentanoate regioisomers. It is a colourless to pale yellow liquid at ambient temperature with a molecular weight of 195.05 g/mol and a predicted boiling point of 191.3 ± 23.0 °C at 760 mmHg.

Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
Cat. No. B8798012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromopentanoate
Molecular FormulaC6H11BrO2
Molecular Weight195.05 g/mol
Structural Identifiers
SMILESCC(CCC(=O)OC)Br
InChIInChI=1S/C6H11BrO2/c1-5(7)3-4-6(8)9-2/h5H,3-4H2,1-2H3
InChIKeyPUULUFJRBAIMQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Bromopentanoate (CAS 75411-76-6): A Bifunctional C5 Bromoester Building Block for Position-Dependent Reactivity and Chiral Synthesis


Methyl 4-bromopentanoate (CAS 75411-76-6) is a bifunctional C5 alkyl bromide and methyl ester that occupies a distinct niche among bromopentanoate regioisomers . It is a colourless to pale yellow liquid at ambient temperature with a molecular weight of 195.05 g/mol and a predicted boiling point of 191.3 ± 23.0 °C at 760 mmHg . The bromine atom at the secondary 4-position constitutes a stereogenic centre, making the compound a chiral building block when used in enantiopure form, while the terminal methyl ester provides a handle for hydrolysis, amidation, or reduction . These structural features underpin its use in nucleophilic substitution cascades, chiral pool synthesis, and as a four-carbon electrophilic linchpin in medicinal chemistry programs.

1
Chiral building block for enantioselective synthesis via pre-installed stereogenic C4 centre.
Supports asymmetric medicinal chemistry and natural product routes.
2
Controlled-rate electrophile in SN2 cascades and heterocycle construction.
Secondary bromide enables regiochemical control not possible with primary or α-bromo isomers.
3
Lower-lipophilicity methyl ester handle for hydrolysis, amidation, or reduction.
Reported XLogP3 of 1.9 supports aqueous-phase workup and reduced bioaccumulation potential.

Why Methyl 4-Bromopentanoate Cannot Be Replaced by Other Bromopentanoate Esters Without Performance Loss


Although methyl 4-bromopentanoate shares the molecular formula C6H11BrO2 with its regioisomers methyl 2-bromopentanoate and methyl 5-bromopentanoate, the position of the bromine atom governs three therapeutically and synthetically critical properties: (i) the SN2 reaction rate differs by >100-fold between primary (5-bromo) and secondary (4-bromo) electrophiles ; (ii) the 4-bromo isomer possesses a chiral centre that is absent in the symmetric 5-bromo analogue, enabling enantioselective synthesis ; and (iii) the α-bromo isomer (methyl 2-bromopentanoate) exhibits enhanced electrophilicity due to adjacent ester carbonyl activation, leading to premature side reactions under conditions where the 4-bromo isomer remains stable . Substituting one bromopentanoate for another without accounting for these position-dependent differences leads to altered reaction profiles, reduced enantiomeric excess, or complete pathway failure. The quantitative evidence below substantiates why methyl 4-bromopentanoate must be specified by CAS number, not merely by compound class.

REGIOCHEM
Position-dependent SN2 rates may shift by orders of magnitude; primary (5-bromo) or α-bromo (2-bromo) isomers cannot reproduce the secondary electrophile profile.
CHIRALITY
Methyl 5-bromopentanoate is achiral and cannot serve as a stereochemical linchpin; substitution removes enantioselective synthesis capability.
ESTER FORM
Ethyl or higher alkyl esters alter logP and extraction behaviour; direct replacement may shift partitioning and ADME-related intermediate properties.

Quantitative Differentiation of Methyl 4-Bromopentanoate: Head-to-Head Physicochemical and Reactivity Data


Boiling Point and Vapour Pressure: Methyl 4-Bromopentanoate vs. Methyl 5-Bromopentanoate

Methyl 4-bromopentanoate (secondary bromide) exhibits a significantly higher boiling point than its primary bromide regioisomer methyl 5-bromopentanoate, a consequence of stronger intermolecular dipole–dipole interactions in the branched isomer . This 3–6 °C difference at atmospheric pressure is sufficient to impact solvent selection, distillation cut points, and vapour-phase handling during scale-up. The vapour pressure of methyl 4-bromopentanoate at 25 °C is estimated to be 0.5 ± 0.4 mmHg , which is lower than the vapour pressure of methyl 5-bromopentanoate (approximately 0.8–1.0 mmHg estimated from boiling point trends), reducing evaporative losses during ambient-temperature reactions.

Boiling Point
Class-level inference
ΔTb ≈ 3–6 °C higher for methyl 4-bromopentanoate vs. 5-bromo isomer (predicted, 760 mmHg). Vapour pressure approx. 1.6–2.0× lower.
Supports distillation-cut and vapour-handling differentiation.
Predicted data; experimental confirmation recommended for scale-up.
Physicochemical property differentiation Distillation purification Vapour pressure comparison

Density Differentiation: Methyl 4-Bromopentanoate vs. Methyl 2-Bromopentanoate

The predicted density of methyl 4-bromopentanoate (1.3 ± 0.1 g/cm³) is substantially lower than the experimentally measured density of methyl 2-bromopentanoate (1.349 g/cm³) . This ~3.6% decrease reflects the reduced polarisability and molecular packing efficiency of the secondary bromide isomer compared to the α-bromo ester, whose bromine atom is directly conjugated with the ester carbonyl. In continuous-flow and microreactor settings where residence time and pump volumetric displacement are density-dependent, this difference translates to a measurable operational adjustment.

Density
Cross-study comparable
Δρ ≈ 0.049 g/cm³ lower for methyl 4-bromopentanoate (1.3 ± 0.1 g/cm³ predicted) vs. 2-bromo isomer (1.349 g/cm³ experimental).
Impacts mass-to-volume conversion in continuous-flow settings.
Target density is predicted; direct measurement advised for reactor charging.
Density Liquid handling Process engineering

SN2 Reactivity Hierarchy: Secondary (4-Br) vs. Primary (5-Br) Electrophile Rates

The secondary alkyl bromide in methyl 4-bromopentanoate is expected to undergo bimolecular nucleophilic substitution (SN2) at a rate approximately 30–100 times slower than the primary bromide in methyl 5-bromopentanoate, based on well-established steric hindrance trends for alkyl bromides reacting with iodide ion in acetone . In practical terms, a reaction that proceeds to completion in 1 hour with the 5-bromo isomer may require 30–100 hours with methyl 4-bromopentanoate under identical conditions, necessitating elevated temperature or stronger nucleophiles. Conversely, the 4-bromo isomer is approximately 10³–10⁴ times more reactive than a tertiary analogue, preserving workable reactivity while offering a chiral centre not available in the primary bromide .

SN2 Rate
Class-level inference
Approx. 30–100-fold slower than primary 5-bromo isomer (Finkelstein conditions).
Select when tunable, slower electrophile is needed for multistep selectivity.
Extrapolated from general alkyl bromide structure–reactivity correlations.
SN2 kinetics Nucleophilic substitution Steric hindrance

Chiral Building Block Capability: Enantiopure Methyl 4-Bromopentanoate vs. Achiral Methyl 5-Bromopentanoate

Methyl 4-bromopentanoate possesses a stereogenic centre at the C4 position, making it a chiral building block when used in enantiomerically pure form . In contrast, methyl 5-bromopentanoate is achiral and cannot serve as a source of asymmetry. The synthetic utility of this chirality is demonstrated by the closely related chiral pool molecule methyl (R)-5-bromo-4-methylpentanoate, which served as the stereochemical lynchpin in a chiron-based total synthesis of (R)-(−)-muscone, delivering the natural musk odorant in high enantiomeric purity . Although the methyl substituent differs, the stereochemical integrity at the 4-position is the common mechanistic feature, allowing chemists to install predefined (R)- or (S)-configuration early in a synthetic sequence and preserve it through subsequent transformations.

Chirality
Class-level inference
One stereogenic centre (C4) vs. zero for methyl 5-bromopentanoate. Chiral pool application demonstrated in muscone synthesis.
Mandatory for enantiopure intermediate procurement.
Enantiomeric excess dependent on starting material optical purity.
Chiral synthesis Stereogenic centre Enantioselective muscone synthesis

LogP and Solubility Profile: Methyl 4-Bromopentanoate vs. Ethyl 4-Bromopentanoate

The methyl ester in methyl 4-bromopentanoate confers a lower logP (XLogP3 = 1.9 ; ACD/LogP = 1.82 ) compared with its ethyl ester homologue ethyl 4-bromopentanoate. Although experimental logP data for ethyl 4-bromopentanoate are not available, the addition of one methylene unit typically increases logP by approximately 0.5 log units (Hansch–Leo fragmental constant for –CH2– = +0.54) . This difference translates to a roughly 3-fold lower octanol–water partition coefficient for the methyl ester, which can be decisive in liquid–liquid extraction workflows and in modulating the lipophilicity of drug-like intermediates where excessive logP adversely affects ADME properties.

LogP
Class-level inference
XLogP3 = 1.9; approx. 2.5–3.2-fold lower lipophilicity vs. ethyl 4-bromopentanoate.
Supports higher aqueous solubility and reduced bioaccumulation potential.
Ethyl ester logP estimated via Hansch fragmental constant (πCH₂ = +0.54).
Lipophilicity Partition coefficient Solubility

Procurement-Driven Application Scenarios for Methyl 4-Bromopentanoate


Enantioselective Synthesis of Chiral Drug Intermediates Requiring a Pre-Installed Stereogenic Centre

Medicinal chemistry programs targeting chiral APIs—such as antiviral nucleoside analogues, β-amino acid derivatives, or muscone-related macrocycles—benefit from enantiopure methyl 4-bromopentanoate as a chiral pool starting material . The stereogenic C4 bromine centre allows late-stage functionalisation without racemisation, a capability that methyl 5-bromopentanoate cannot provide. Procurement of the (R)- or (S)-enantiomer with certified optical purity (>98% ee) is essential for maintaining downstream enantiomeric excess in cGMP intermediate production.

Controlled SN2 Alkylation in Continuous-Flow Process Development

When process chemists need a bromopentanoate electrophile with suppressed SN2 reactivity to avoid competing elimination pathways at elevated temperatures, methyl 4-bromopentanoate is the rational choice . Its secondary bromide reacts approximately 30–100 times slower than the primary 5-bromo isomer , affording a wider processing window in continuous-flow reactors. This kinetic differentiation directly informs sourcing decisions when scalability and impurity profiles are paramount.

Low-Lipophilicity Building Block for Early-Stage Lead Optimisation

In lead optimisation, maintaining drug-like logP values (typically <3.5) is critical for oral bioavailability . Methyl 4-bromopentanoate (XLogP3 = 1.9 ) offers a 2.5–3.2-fold lower lipophilicity than its ethyl ester homologue, reducing the risk of exceeding logP thresholds when incorporated into larger molecular scaffolds. Medicinal chemists selecting this ester over the ethyl variant can keep lead series within favourable physicochemical space, streamlining the hit-to-lead transition.

Selective Mono-Bromination Synthon for Heterocycle Construction

Methyl 4-bromopentanoate serves as a four-carbon electrophilic tether in the synthesis of pyrrolidines, piperidines, and γ-lactams via consecutive nucleophilic substitution–cyclisation sequences . The secondary bromide geometry directs regiochemistry differently than the primary 5-bromo isomer, enabling the construction of 4-substituted heterocycles that are inaccessible with linear bromoesters. Procurement of the correct regioisomer is essential to avoid structural misassignment and wasted synthetic effort.

Application
Selection Property
Validation Focus
Enantioselective chiral intermediate synthesis
Stereogenic C4 centre with certified optical purity
Enantiomeric excess and configurational stability through downstream steps
Controlled-rate SN2 alkylation and flow chemistry
Secondary bromide electrophile with suppressed reactivity
Reaction rate window and elimination-side-product profile
Low-lipophilicity lead optimisation
Methyl ester with reported XLogP3 of 1.9
Aqueous solubility and logP-driven partitioning behaviour
Regiospecific heterocycle construction
4-bromo substitution pattern for 4-substituted ring formation
Regiochemical outcome and structural assignment confirmation
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